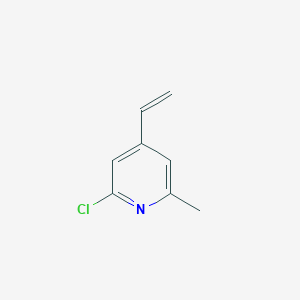![molecular formula C42H62Br2S4 B13140477 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the thieno[3,2-b]thiophene family, which is characterized by its conjugated system, making it highly relevant in the study of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the bromination of 3-tetradecylthiophene to produce 5-bromo-3-tetradecylthiophene. This intermediate is then coupled with thieno[3,2-b]thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with different nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high charge mobility and stability.
Sensing Devices: This compound is employed in the development of sensors for detecting gases like ammonia, owing to its responsive behavior in thin-film transistors.
Mechanism of Action
The mechanism by which 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the active sites in electronic devices where charge carriers are generated and transported. The pathways involved often include π-π stacking interactions and the formation of crystalline domains that facilitate charge mobility.
Comparison with Similar Compounds
Similar Compounds
Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form with similar electronic properties but different mechanical and processing characteristics.
2,5-Bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: A compound with shorter alkyl chains, affecting its solubility and crystallinity.
Uniqueness
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is unique due to its long tetradecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures. These properties make it particularly suitable for applications in organic electronics and sensing devices.
Properties
Molecular Formula |
C42H62Br2S4 |
|---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
2,5-bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C42H62Br2S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-39(43)47-41(33)37-31-35-36(45-37)32-38(46-35)42-34(30-40(44)48-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI Key |
SAGUBJCPKCYCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=CC3=C(S2)C=C(S3)C4=C(C=C(S4)Br)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


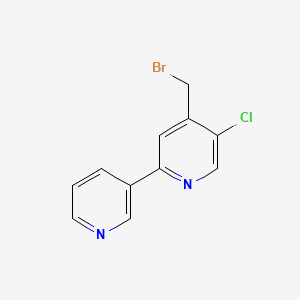
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

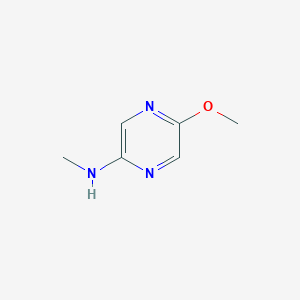

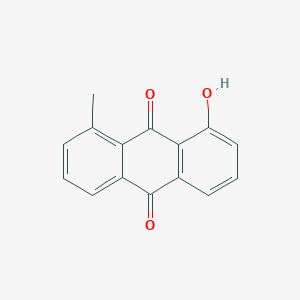
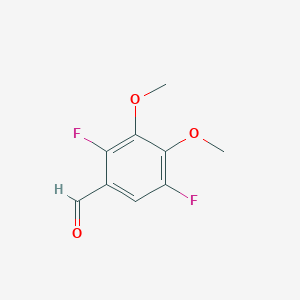
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
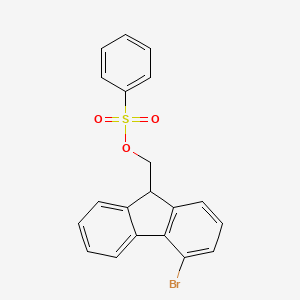
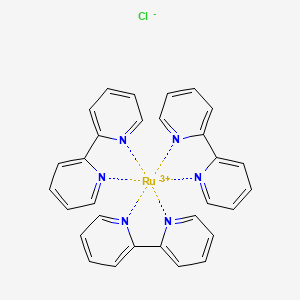
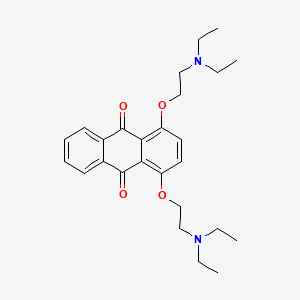
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
